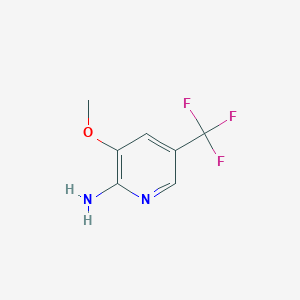

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBONBXERNXXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine basic properties

An In-depth Technical Guide to the Basic Properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2] As a substituted 2-aminopyridine, its utility as a synthetic building block is largely dictated by the electronic properties of its substituents and, consequently, the basicity of the molecule.[3] The pyridine core is a prevalent motif in numerous approved drugs, and the strategic incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity.[2][4]

This technical guide provides a comprehensive analysis of the basic properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize such scaffolds. The guide delves into the structural and electronic factors governing its basicity, provides detailed, field-proven protocols for the experimental determination of its acid dissociation constant (pKa), and discusses its reactivity and handling.

Physicochemical and Structural Analysis

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1227603-09-9 | [5][6] |

| Molecular Formula | C₇H₇F₃N₂O | [6][7] |

| Molecular Weight | 192.14 g/mol | [8] |

| Appearance | Typically a solid (powder/crystals) | General Supplier Data |

| IUPAC Name | This compound | [8] |

Electronic Effects Governing Basicity

The basicity of this compound is a result of the complex interplay between the pyridine ring nitrogen, the exocyclic amino group, and the electronic influence of the methoxy and trifluoromethyl substituents. The primary site of protonation is the exocyclic amino group, as the lone pair on the pyridine nitrogen is part of the aromatic system and generally less basic in 2-aminopyridines.[9][10]

The key electronic factors are:

-

Amino Group (-NH₂): Located at the 2-position, this group is the principal basic center. Its ability to accept a proton is modulated by the other substituents.

-

Trifluoromethyl Group (-CF₃): Positioned at C5, this is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I).[4] This effect significantly reduces the electron density across the pyridine ring, thereby decreasing the availability of the lone pair on the exocyclic amino nitrogen and markedly reducing the compound's basicity.[11]

-

Methoxy Group (-OCH₃): Located at C3, this group exerts a dual electronic influence. It is electron-withdrawing via induction (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M or +R effect) by delocalizing its lone pair into the pyridine ring. The resonance effect typically dominates, increasing electron density on the ring.

The net effect is a significant reduction in basicity compared to a simple aminopyridine. The powerful, deactivating inductive pull of the trifluoromethyl group generally outweighs the activating resonance donation from the methoxy group, rendering this compound a weak base.[11][12]

Basicity and pKa Determination

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid).[16][17] The pKa is determined from the inflection point of the resulting titration curve.[14][18]

Causality Behind Experimental Choices:

-

Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable change in the titration curve's shape.[16]

-

Inert Atmosphere: Purging with nitrogen is crucial to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak base.[19]

-

Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable, which is a fundamental assumption for accurate pKa determination.[19]

-

Co-solvent: Due to the potential for low aqueous solubility of functionalized pyridines, a co-solvent like methanol may be necessary. It is critical to note that this yields an apparent pKa (pKa*) specific to that solvent mixture.[16] Extrapolation to zero co-solvent is required to determine the aqueous pKa.

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation:

-

Titration Setup:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution and the headspace with nitrogen for 15-20 minutes before and during the titration.[19]

-

-

Titration:

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).[19]

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[20]

-

The equivalence point is the volume at the steepest point of the curve (the inflection point).[21]

-

The half-equivalence point occurs at exactly half the volume of the equivalence point.[18]

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH).[18][20]

-

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the compound has a UV-active chromophore near the site of protonation and if the UV-Vis absorbance spectrum changes as a function of pH.[15][16] It offers excellent precision and can be adapted for high-throughput screening using 96-well plates.[15]

Causality Behind Experimental Choices:

-

Buffer Solutions: A series of buffers with precisely known pH values are used to control the protonation state of the analyte. The range should span approximately ±2 pH units around the estimated pKa to capture the full sigmoid curve.[15]

-

Analytical Wavelength: The wavelength of maximum absorbance difference between the protonated (BH⁺) and neutral (B) species is chosen to maximize the signal-to-noise ratio.[22]

Step-by-Step Methodology:

-

Spectrum Scans:

-

Prepare two solutions of the compound at a fixed concentration (e.g., 0.1 mM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) buffers to obtain the spectra of the fully protonated and neutral species, respectively.

-

Scan the absorbance of both solutions across a relevant UV range (e.g., 220-400 nm) to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.[22]

-

-

Sample Preparation:

-

Measurement:

-

Measure the absorbance of each buffered sample at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot absorbance versus pH. The data should form a sigmoidal curve.[14]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[14]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_B) / (A_BH⁺ - A)], where A is the measured absorbance, and A_B and A_BH⁺ are the absorbances of the neutral and protonated forms, respectively.[22]

-

Reactivity and Applications

The reduced basicity of this compound directly impacts its nucleophilicity. The electron-withdrawing CF₃ group makes the amino group a weaker nucleophile compared to unsubstituted 2-aminopyridine. This must be considered when planning reactions such as N-alkylation, acylation, or condensation, which may require more forcing conditions or stronger electrophiles.

Despite its weakened basicity, this compound is a valuable intermediate.[1] The pyridine scaffold is a privileged structure in drug discovery, and the substituents offer handles for further diversification.[3] For example, similar halogenated pyridine intermediates are extensively used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[3][24] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2][4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related trifluoromethyl- and halogen-substituted pyridines provide essential handling guidance.[25][26][27][28]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[27][28]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[27][29]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[29] Wash hands thoroughly after handling.[26] Keep away from heat, sparks, and open flames.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[25][28]

-

In Case of Exposure:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[27]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[27]

-

Inhalation: Remove from exposure to fresh air immediately.[27]

-

Seek medical attention in all cases of significant exposure.[27]

-

References

-

Development of Methods for the Determination of pKa Values. [14]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [19]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [15]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [16]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [17]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract - SciSpace. [21]

-

A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education. [30]

-

Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry - Scribd. [31]

-

2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia Limited. [25]

-

2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. [26]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. [22]

-

5 Easy Methods to Calculate pKa. [23]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. [27]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. [28]

-

Chemical Safety Data Sheet - 2-Fluoro-4-trifluoromethyl-pyridine - ChemicalBook. [29]

-

Weak Acids and Bases, pH and pKa - Biology LibreTexts. [13]

-

Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. [9]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.

-

Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. [3]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [18]

-

Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. [20]

-

Amino group acidity in aminopyridines and aminopyrimidines - ResearchGate.

-

Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora.

-

Basicity of Amines - Chemistry Steps. [12]

-

5 Key Basicity Trends of Amines - Master Organic Chemistry. [11]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [4]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). [24]

-

1227603-09-9|this compound - BLDpharm. [5]

-

838891-60-4|N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine - BLDpharm.

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate.

-

This compound, 98% Purity, C7H7F3N2O, 1 gram. [7]

-

This compound | MFCD16606205 - Key Organics. [6]

-

US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. [1]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [2]

-

Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society.

-

5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem. [8]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

Sources

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1227603-09-9|this compound|BLD Pharm [bldpharm.com]

- 6. keyorganics.net [keyorganics.net]

- 7. calpaclab.com [calpaclab.com]

- 8. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. scribd.com [scribd.com]

- 21. scispace.com [scispace.com]

- 22. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 25. jubilantingrevia.com [jubilantingrevia.com]

- 26. jubilantingrevia.com [jubilantingrevia.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. jubilantingrevia.com [jubilantingrevia.com]

- 29. chemicalbook.com [chemicalbook.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Introduction

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development. The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy for enhancing key physicochemical and pharmacological properties. This electron-withdrawing group can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets. The methoxy (-OCH3) and amine (-NH2) functionalities on the pyridine ring further provide opportunities for diverse chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed protocols for its synthesis and analysis. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with an amine group at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value/Prediction | Source |

| CAS Number | 1227603-09-9 | Commercial Suppliers |

| Molecular Formula | C₇H₇F₃N₂O | |

| Molecular Weight | 192.14 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (experimental). Related compounds like 2-amino-3-chloro-5-trifluoromethylpyridine have a melting point of 90-92 °C.[1] | |

| Boiling Point | Not available (experimental). | |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | Inferred from related compounds |

| pKa | Not available (experimental). The pyridine nitrogen is expected to be basic, while the amino group will also contribute to the overall basicity. | |

| LogP | Not available (experimental). The presence of the trifluoromethyl group increases lipophilicity, while the amine and methoxy groups have a more moderate effect. | |

| Topological Polar Surface Area (TPSA) | 67.2 Ų (calculated) | Commercial Suppliers |

| Molar Refractivity | 40.14 cm³ (calculated) | Commercial Suppliers |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following protocol is a representative example.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol: Amination of a Halogenated Precursor

This protocol describes a common method for introducing an amino group onto a pyridine ring via nucleophilic aromatic substitution of a halogenated precursor.

Materials:

-

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (or an analogous bromo- or iodo-substituted precursor)

-

Aqueous ammonia (28-30%) or a solution of ammonia in an organic solvent

-

A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Reaction vessel (e.g., a sealed tube or a pressure-rated reactor)

-

Stirring apparatus

-

Heating apparatus with temperature control

-

Standard laboratory glassware for workup and purification

-

Column chromatography setup (silica gel, appropriate eluent system)

Procedure:

-

Reaction Setup: In a clean, dry pressure-rated reaction vessel, dissolve 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the chosen high-boiling point solvent.

-

Addition of Aminating Agent: Add an excess of the amination reagent (e.g., 5-10 equivalents of aqueous ammonia). Rationale: A large excess of the nucleophile is used to drive the reaction to completion and minimize side reactions.

-

Reaction Conditions: Seal the reaction vessel securely and heat the mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 12-24 hours. Rationale: Elevated temperatures are often necessary to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient pyridine ring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically taking small aliquots from the reaction mixture (after cooling).

-

Workup:

-

Once the reaction is complete, cool the vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

-

Extract the aqueous layer several times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

The choice of eluent will depend on the polarity of the product. A gradient of hexane and ethyl acetate is a common starting point. Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Workflow for Analytical Characterization

Caption: A typical workflow for the analytical characterization of this compound.

Expected Spectral Data

While experimental spectra are not publicly available, the following are predictions for the key spectral features:

-

¹H NMR:

-

A singlet for the methoxy (-OCH₃) protons, likely in the range of 3.8-4.2 ppm.

-

A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

-

Two distinct aromatic protons on the pyridine ring, appearing as doublets or singlets depending on coupling, in the aromatic region (typically 6.5-8.5 ppm).

-

-

¹³C NMR:

-

A quartet for the trifluoromethyl (-CF₃) carbon due to coupling with fluorine.

-

Signals for the five carbons of the pyridine ring, with chemical shifts influenced by the substituents. The carbon attached to the trifluoromethyl group will be significantly affected.

-

A signal for the methoxy (-OCH₃) carbon.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 192.14 g/mol .

-

Characteristic fragmentation patterns may include the loss of a methyl group from the methoxy moiety or cleavage of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methoxy groups around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Strong C-F stretching bands for the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ range.

-

C-O stretching for the methoxy group around 1000-1300 cm⁻¹.

-

Applications and Future Directions

The unique combination of a trifluoromethyl group, a methoxy group, and an amino group on a pyridine scaffold makes this compound a highly attractive building block in medicinal and agricultural chemistry.

-

Pharmaceutical Development: This compound can serve as a key intermediate in the synthesis of a wide range of therapeutic agents. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the amino group provides a handle for further functionalization to modulate biological activity and target specificity.

-

Agrochemical Research: In the agrochemical industry, trifluoromethylpyridines are integral components of many modern pesticides and herbicides. The physicochemical properties imparted by the trifluoromethyl group are beneficial for developing potent and environmentally stable crop protection agents.

Future research involving this compound will likely focus on its incorporation into novel molecular scaffolds to explore new biological activities. The development of more efficient and scalable synthetic routes will also be crucial for its broader application.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the general properties of related aromatic amines and fluorinated compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. While a complete experimental dataset for its physicochemical properties is not yet in the public domain, this guide provides a solid foundation of its known characteristics, predicted properties, and practical methodologies for its synthesis and analysis. As research in this area continues, a more detailed understanding of this valuable compound is anticipated, which will undoubtedly fuel further innovation in chemical and life sciences.

References

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227603-09-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and safe agents. 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that embodies a confluence of desirable structural motifs. Its architecture, featuring a 2-aminopyridine core flanked by a lipophilic, metabolically robust trifluoromethyl group and an electronically-modulating methoxy group, positions it as a high-value intermediate for chemical synthesis. This guide provides a comprehensive technical overview of its properties, the scientific rationale for its use, plausible synthetic routes, and its application in the design of complex bioactive molecules.

Physicochemical & Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic characteristics is foundational for its application in synthesis.

Core Properties

| Property | Value | Source |

| CAS Number | 1227603-09-9 | [1][2] |

| Molecular Formula | C₇H₇F₃N₂O | [1][2] |

| Molecular Weight | 192.14 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=C(N)N=CC(=C1)C(F)(F)F | [1] |

| Appearance | White to light-grey amorphous powder or beige-greyish crystals (typical) | [4] |

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are typically provided by suppliers upon request, its structure allows for a confident prediction of its key Nuclear Magnetic Resonance (NMR) signatures, which are critical for reaction monitoring and structural verification.

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 5.5-7.0 ppm range, whose chemical shift is sensitive to solvent and concentration.

-

Aromatic Protons (Pyridine Ring): Two distinct doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet coupled to the C4 proton. The strong electron-withdrawing effect of the CF₃ group will likely shift the C6 proton further downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically in the δ 3.8-4.2 ppm range.

-

-

¹³C NMR:

-

Seven distinct carbon signals would be expected. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the attached functional groups.

-

-

¹⁹F NMR:

-

A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

The Trifluoromethylated 2-Aminopyridine Scaffold: A Privileged Motif in Drug Discovery

The utility of this compound stems from the synergistic interplay of its three core components. The combination of these specific groups on a pyridine ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[5][6]

Caption: Key structural motifs and their functional roles in drug design.

-

The 2-Aminopyridine Core: This moiety is a cornerstone of many kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group form a bidentate hydrogen-bonding pattern that mimics the adenine region of ATP, enabling potent and selective binding to the "hinge region" of the kinase ATP-binding site. This interaction is a validated strategy for achieving high-affinity inhibition.

-

The 5-Trifluoromethyl (-CF₃) Group: The incorporation of a CF₃ group is a powerful tactic in medicinal chemistry.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically liable group (like a methyl or hydrogen) with CF₃ can significantly increase a drug's half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its intracellular target.[5]

-

Binding Affinity: As a strong electron-withdrawing group, it can modulate the electronics of the pyridine ring and participate in favorable dipole-dipole or multipolar interactions with the target protein, thereby increasing binding affinity.[6]

-

-

The 3-Methoxy (-OCH₃) Group: The methoxy group at the 3-position serves several purposes. It acts as a hydrogen bond acceptor and can influence the conformation of the molecule. Its electronic donating properties can also fine-tune the reactivity and basicity of the adjacent 2-amino group.

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

A logical approach involves the late-stage introduction of the amine, a common strategy that preserves this key reactive handle for final diversification steps.

Caption: A plausible retrosynthetic pathway for the target compound.

Plausible Forward Synthesis Workflow

-

Functionalization of a Precursor: The synthesis would likely begin with a commercially available precursor such as 2-chloro-5-(trifluoromethyl)pyridine.

-

Introduction of the 3-Hydroxy Group: This can be a multi-step process. A common method involves nitration at the 3-position, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group.

-

Methoxylation: The resulting 2-chloro-3-hydroxy-5-(trifluoromethyl)pyridine can be converted to the 3-methoxy intermediate via a Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., NaH, K₂CO₃).

-

Amination: The final and key step is the conversion of the 2-chloro group to the 2-amino group. This is efficiently achieved using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, a suitable ligand, and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or ammonia itself under pressure).[7] Alternative methods for amination of 2-halopyridines have also been developed.[8]

Applications in Discovery Chemistry: A Versatile Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules for screening libraries, particularly in drug discovery. The nucleophilic 2-amino group is the principal point of reactivity, readily participating in reactions to build out the molecular scaffold.

Representative Experimental Protocol: Amide Coupling

This protocol details a standard procedure for coupling the title compound with a carboxylic acid, a fundamental transformation in the synthesis of many biologically active molecules, including kinase inhibitors.

Objective: To synthesize N-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)benzamide as a representative downstream product.

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and benzoic acid (1.1 eq).

-

Dissolve the starting materials in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add the coupling reagent, HATU (1.2 eq), portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

This protocol exemplifies how the title compound serves as a platform for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages principles of modern medicinal chemistry. The convergence of a proven pharmacophore (2-aminopyridine) with powerful property-enhancing substituents (-CF₃, -OCH₃) makes it an invaluable tool for researchers aiming to synthesize novel kinase inhibitors, agrochemicals, and other bioactive compounds. Its well-defined reactivity and the robust synthetic methodologies available for its derivatization ensure its continued relevance in the pursuit of new chemical entities with optimized therapeutic potential.

References

- Google Patents. Process for the production of 2-amino-3-hydroxypyridines.

-

MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available from: [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and aryl triflates. Accounts of chemical research, 37(11), 805-818. Available from: [Link]

- Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

Journal of Chemical Research, Synopses. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 97-109. Available from: [Link]

-

Ferreira, R. J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(9), 3009. Available from: [Link]

-

Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Available from: [Link]

-

Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available from: [Link]

-

SACTG | King-Pharm. 1227603-09-9 2-Amino-3-methoxy-5-(trifluoromethyl)pyridine. Available from: [Link]

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubChem. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Available from: [Link]

-

PubChem. 2-Amino-3-methoxypyridine. Available from: [Link]

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

Sources

- 1. 1227603-09-9|this compound|BLD Pharm [bldpharm.com]

- 2. 1227603-09-9 CAS Manufactory [m.chemicalbook.com]

- 3. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic building block, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227603-09-9). As this compound gains traction in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances that define this molecule's reactivity and potential applications. This document also outlines standardized protocols for the acquisition of such data, ensuring a self-validating framework for experimental chemists.

Introduction: The Structural and Chemical Landscape

This compound is a highly functionalized pyridine derivative. The pyridine core, a ubiquitous scaffold in pharmaceuticals, is strategically substituted to modulate its electronic and steric properties. The 2-amino group provides a key site for further chemical modification and potential hydrogen bonding interactions. The 3-methoxy group, an electron-donating substituent, influences the electron density of the aromatic ring. In stark contrast, the 5-trifluoromethyl group is a strong electron-withdrawing moiety, which significantly impacts the molecule's overall polarity, lipophilicity, and metabolic stability. The interplay of these substituents creates a unique chemical entity with significant potential in the development of novel therapeutic agents and functional materials.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H |

| H-6 | ~8.2 - 8.4 | Doublet (d) | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H |

Causality Behind Predictions: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent protons at the 4 and 6 positions, shifting them downfield. The aromatic protons, H-4 and H-6, will likely appear as doublets due to coupling with each other. The methoxy protons will appear as a sharp singlet, and the amine protons will typically be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~145 - 150 |

| C-4 | ~135 - 140 (quartet, J ≈ 3-5 Hz) |

| C-5 | ~118 - 122 (quartet, J ≈ 30-35 Hz) |

| C-6 | ~140 - 145 (quartet, J ≈ 3-5 Hz) |

| -OCH₃ | ~55 - 60 |

| -CF₃ | ~120 - 125 (quartet, J ≈ 270-280 Hz) |

Causality Behind Predictions: The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-3) are expected to be significantly deshielded. The carbons in proximity to the trifluoromethyl group (C-4, C-5, and C-6) will exhibit splitting (quartets) due to coupling with the fluorine atoms. The one-bond C-F coupling for the -CF₃ carbon will be very large, while the two- and three-bond couplings to the ring carbons will be progressively smaller.

Diagram of Key NMR Correlations

Caption: Predicted key ¹H-¹³C HMBC correlations for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic -OCH₃) | 2850 - 3000 | Stretching |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Stretching |

| N-H (Amine) | 1580 - 1650 | Bending (Scissoring) |

| C-F (Trifluoromethyl) | 1100 - 1350 | Stretching (Strong, multiple bands) |

| C-O (Methoxy) | 1000 - 1300 | Stretching |

Causality Behind Predictions: The primary amine will show two characteristic N-H stretching bands. The aromatic C-H stretching will be of weaker intensity. The most prominent features of the IR spectrum are expected to be the strong and broad C-F stretching absorptions from the trifluoromethyl group, which often dominate the fingerprint region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| Exact Mass | 192.0510 |

| Predicted [M+H]⁺ | 193.0583 |

| Key Fragmentation Pathways | Loss of CH₃• (m/z 177), Loss of CO (m/z 164), Loss of CF₃• (m/z 123) |

Causality Behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 192. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 193 would be the base peak. Common fragmentation patterns for pyridine derivatives include the loss of small radicals and neutral molecules from the substituents.[3][4] The trifluoromethyl group can also be lost as a radical.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound. By leveraging established principles of NMR, IR, and MS, we have constructed a detailed and scientifically grounded dataset that will serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As research into this and similar fluorinated pyridines continues, the availability of reliable spectroscopic data will be crucial for accelerating discovery and innovation in the chemical sciences.

References

-

CHIMIA (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

- BenchChem (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)pyridine-2-thiol and its Analogs.

-

TSI Journals (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

- ResearchGate (2018). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR.

-

RSC Publishing (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]

- ResearchGate (2004). A reducing-difference IR-spectral study of 4-aminopyridine.

-

Canadian Science Publishing (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

-

PubChem. 2-Amino-3-methoxypyridine. Available at: [Link]

- ChemicalBook. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

- ChemicalBook. 2-Aminopyridine(504-29-0) IR2 spectrum.

- SpectraBase. 2-Fluoro-5-trifluoromethyl-pyridine - Optional[13C NMR] - Chemical Shifts.

- DTIC (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate (2005).

- The Royal Society of Chemistry.

- BenchChem (2025).

- ScienceDirect (2005). 1H chemical shifts in NMR. Part 18.

-

AIP Publishing (1965). Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

- BenchChem (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers.

- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.

- The Royal Society of Chemistry.

- Santa Cruz Biotechnology. 2-Amino-3-nitro-6-methoxypyridine, CAS 73896-36-3.

- Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

-

ACS Publications (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

- Sigma-Aldrich. 2-Amino-3-methylpyridine.

- Chem-Impex. 2-Amino-3-methoxypyridine.

-

PubChem. 2-Amino-3-methylpyridine. Available at: [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. tsijournals.com [tsijournals.com]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Thermal Stability of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related molecules and established principles of thermal analysis to provide a robust predictive assessment. The document details potential thermal hazards, expected decomposition products, and best practices for handling and storage. Furthermore, it outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a framework for empirical validation. This guide is intended to equip researchers, chemists, and safety professionals with the critical knowledge required to handle this compound safely and effectively throughout the research and development lifecycle.

Introduction: The Criticality of Thermal Stability in Chemical Synthesis

The thermal stability of a chemical compound is a cornerstone of safe and successful drug development and manufacturing. A thorough understanding of a molecule's behavior under thermal stress is paramount to prevent runaway reactions, ensure product purity, and safeguard personnel and equipment. For novel intermediates like this compound, which incorporates a trifluoromethyl group known for influencing molecular stability, a proactive and predictive approach to thermal hazard assessment is essential.

This guide provides an in-depth examination of the anticipated thermal properties of this compound. By analyzing the constituent functional groups and drawing parallels with analogous structures, we can infer potential decomposition pathways and associated risks. The trifluoromethyl group, methoxy group, and the aminopyridine core all contribute to the overall thermal profile and potential hazardous byproducts upon decomposition. Safety data sheets for related trifluoromethylpyridine derivatives consistently warn against exposure to high temperatures, indicating the potential for the release of toxic fumes such as carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) in halogenated analogues[1][2].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its safe handling and for interpreting thermal analysis data.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | [3] |

| Molecular Weight | 192.14 g/mol | [3][4] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not specified, but related aminopyridines have melting points ranging from 80-120°C | [5] |

| Solubility | Likely soluble in organic solvents | [6] |

Predictive Assessment of Thermal Stability and Hazards

Based on the chemical structure of this compound, several potential thermal decomposition pathways and hazards can be anticipated. The presence of fluorine, nitrogen, and oxygen atoms suggests that upon thermal degradation, a mixture of hazardous gases is likely to be produced.

Expected Thermal Decomposition Products:

-

Nitrogen Oxides (NOx): The pyridine ring and the amino group are sources of nitrogen, which can oxidize to form various nitrogen oxides upon heating in the presence of air.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion of the organic backbone will lead to the formation of CO and CO₂, respectively.

-

Hydrogen Fluoride (HF): The trifluoromethyl group is a likely source of highly toxic and corrosive hydrogen fluoride gas upon decomposition[1][2].

Given these potential hazards, it is imperative to handle this compound in a well-ventilated area, away from heat sources, sparks, and open flames[7][8]. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times[9][10][11].

Experimental Determination of Thermal Stability: Protocols and Rationale

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques[12][13][14].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the mass of the sample as a percentage of the initial mass against the temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Causality Behind Experimental Choices:

-

A controlled heating rate of 10°C/min is standard for TGA and allows for good resolution of thermal events[13].

-

An inert nitrogen atmosphere is used to study the inherent thermal stability of the compound without the influence of oxidation. An air atmosphere is used to assess the stability under oxidative conditions, which can be more relevant to real-world scenarios.

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic decomposition events. DSC is a crucial technique for studying thermal properties of materials[15][16][17][18].

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient temperature to a temperature below the expected decomposition temperature (determined by TGA) at a rate of 10°C/min to observe the melting point.

-

For safety, a second experiment can be run with a smaller sample size and a protective shield to heat through the decomposition region to observe the exothermicity of the decomposition.

-

-

-

Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic event. The onset of an exothermic event indicates decomposition.

Causality Behind Experimental Choices:

-

A hermetically sealed pan is used to prevent mass loss due to volatilization before the melting or decomposition point.

-

A nitrogen atmosphere is used to prevent oxidative side reactions that could interfere with the measurement of the primary thermal events.

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Summary of Predicted Thermal Data and Safe Handling

The following table summarizes the expected thermal data and provides recommendations for safe handling.

| Parameter | Predicted Value/Observation | Recommended Action |

| Decomposition Onset (TGA) | Anticipated to be above 150°C | Avoid heating above this temperature in unsealed containers. |

| Melting Point (DSC) | Expected endotherm between 80-120°C | Stable up to melting point. |

| Decomposition (DSC) | Likely a sharp, energetic exotherm | Use small sample sizes for analysis and take appropriate safety precautions. |

| Hazardous Decomposition Products | NOx, CO, CO₂, HF | All thermal decompositions should be conducted in a fume hood. |

| Storage | Store in a cool, dry, well-ventilated place away from heat sources[19][20]. | Follow recommended storage conditions to ensure stability. |

Conclusion

While direct, published thermal stability data for this compound is limited, a comprehensive understanding of its potential thermal hazards can be formulated through the analysis of its structural components and related compounds. The presence of the trifluoromethyl group is a key indicator for the potential evolution of hazardous hydrogen fluoride gas upon decomposition. The recommended TGA and DSC experimental protocols provide a clear pathway for the empirical determination of its thermal stability profile. By adhering to the safety precautions outlined in this guide, researchers and drug development professionals can handle this compound with a high degree of safety and confidence, ensuring both the integrity of their work and the well-being of laboratory personnel.

References

- Jubilant Ingrevia. (2024, February 15). 2,3-Dichloro-5-(trifluoromethyl)

- Jubilant Ingrevia. (2021, March 23).

-

ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. Retrieved from [Link]

- Fisher Scientific. (2025, December 24).

- Fisher Scientific. (2025, December 20).

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- TCI Chemicals. (n.d.).

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. Retrieved from [Link]

- Fisher Scientific. (2025, December 19).

- ACS Publications. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.

- CymitQuimica. (2023, June 9). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

- Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. (2025, August 10).

- PubMed. (2017).

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

- Malvern Panalytical. (2025, March 4). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research.

- YouTube. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course.

-

PubChem. (n.d.). 5-(Trifluoromethoxy)pyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. echemi.com [echemi.com]

- 4. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]

- 18. m.youtube.com [m.youtube.com]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Incorporation of the Trifluoromethyl Group in Pyridin-2-amine Derivatives: A Technical Guide

Abstract

The trifluoromethyl (CF3) group has emerged as a cornerstone in modern medicinal chemistry, offering a powerful tool for the strategic optimization of drug candidates.[1] This technical guide provides an in-depth exploration of the multifaceted role of the CF3 group within the pyridin-2-amine scaffold, a privileged structure in drug discovery. We will dissect the profound influence of trifluoromethylation on the physicochemical properties, metabolic stability, and biological activity of these derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for harnessing the full potential of this unique functional group.

Introduction: The Unparalleled Utility of the Trifluoromethyl Group in Drug Design

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design, with the trifluoromethyl group being a particularly impactful moiety.[2][3] Its distinctive electronic and steric properties can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to the pyridin-2-amine core, a scaffold present in numerous bioactive compounds, the CF3 group imparts a range of desirable attributes.[4][5][6] These include enhanced metabolic stability, modulated lipophilicity and pKa, and improved binding affinity to biological targets.[1][2] This guide will elucidate the causal relationships behind these effects, providing a scientifically rigorous foundation for its application.

Physicochemical Impact of Trifluoromethylation on the Pyridin-2-amine Scaffold

The introduction of a CF3 group into a pyridin-2-amine derivative instigates a cascade of changes to its fundamental physicochemical properties. Understanding these modifications is paramount for predicting and optimizing a compound's drug-like characteristics.

Modulation of Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When placed on the pyridine ring, it significantly reduces the electron density of the aromatic system. This, in turn, decreases the basicity of the pyridinic nitrogen and the exocyclic amine, resulting in a lower pKa. This modulation of basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Enhancement of Lipophilicity (LogP)

The CF3 group is inherently lipophilic, with a Hansch-Fujita π constant of +0.88.[1] Its incorporation into a pyridin-2-amine derivative generally leads to a significant increase in the molecule's overall lipophilicity (LogP). This property is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier.[2] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, necessitating a careful balance.

Impact on Molecular Conformation and Dipole Moment

The steric bulk and strong dipole moment of the CF3 group can influence the preferred conformation of the pyridin-2-amine derivative. This can have profound implications for its ability to bind to a specific target receptor, as the three-dimensional arrangement of atoms is crucial for molecular recognition.

Enhancing Metabolic Stability: A Primary Advantage of Trifluoromethylation

One of the most significant benefits of incorporating a trifluoromethyl group is the remarkable enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][7]

By replacing a metabolically labile hydrogen or methyl group on the pyridine ring with a CF3 group, medicinal chemists can effectively block common sites of oxidative metabolism.[8] This strategic "metabolic blocking" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]

Table 1: Comparative Metabolic Stability of a Hypothetical Pyridin-2-amine Derivative

| Compound | R Group | Microsomal Half-life (t½, min) |

| 1 | -H | 15 |

| 2 | -CH3 | 25 |

| 3 | -CF3 | >120 |

Synthesis of Trifluoromethylated Pyridin-2-amine Derivatives: Key Methodologies

The synthesis of trifluoromethylated pyridines can be achieved through various strategies, broadly categorized into direct trifluoromethylation of a pre-formed pyridine ring or the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Direct Trifluoromethylation Approaches

Several reagents have been developed for the direct introduction of a CF3 group onto a pyridine ring. These methods often involve radical or transition-metal-catalyzed processes.

-

Using Trifluoromethylating Reagents: Reagents such as Togni's reagent, Umemoto's reagent, and Langlois' reagent are commonly employed for the direct trifluoromethylation of pyridines.[9]

-

Copper-Catalyzed Trifluoromethylation: Copper-mediated reactions using reagents like CuCF3 have proven effective for the trifluoromethylation of halo-pyridines.[9]

Ring Synthesis from Trifluoromethylated Precursors

An alternative and often more regioselective approach involves the synthesis of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.

-

Bohlmann–Rahtz Pyridine Synthesis: This versatile method allows for the synthesis of polysubstituted pyridines from β-enamino esters or ketones and α,β-unsaturated ketones.[9] Trifluoromethyl-α,β-ynones can be used as building blocks in this reaction to produce trifluoromethylated pyridines.[9]

-

Cyclization of CF3-Ynones and Vinyl Azides: A copper-catalyzed cyclization of readily available vinyl azides with CF3-ynones provides a route to 2,4,6-trisubstituted pyridines.[10]

Experimental Protocol: Bohlmann–Rahtz Synthesis of a 4-Aryl-6-(trifluoromethyl)pyridin-2-amine Derivative

Step 1: Synthesis of the β-Enamino Ester

-

To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Add the desired aromatic aldehyde (1.0 eq) and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the corresponding ethyl 2-cyano-3-arylacrylate.

Step 2: Cyclocondensation Reaction

-

In a pressure vessel, combine the ethyl 2-cyano-3-arylacrylate (1.0 eq) and 3,3,3-trifluoro-1-propyne (1.2 eq) in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate (2.0 eq).

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)pyridin-2-amine derivative.

Impact on Biological Activity: Structure-Activity Relationships

The introduction of a trifluoromethyl group can significantly influence the biological activity of pyridin-2-amine derivatives by altering their binding affinity and selectivity for a given biological target.

-

Enhanced Binding Affinity: The CF3 group can participate in favorable interactions within a protein's binding pocket, such as hydrophobic interactions, dipole-dipole interactions, and even unconventional hydrogen bonds (C-F···H-X). These interactions can lead to a significant increase in binding affinity.

-

Improved Selectivity: The steric and electronic properties of the CF3 group can be exploited to achieve selectivity for a specific target over closely related proteins. By occupying a particular sub-pocket or inducing a specific conformation, the CF3 group can disfavor binding to off-targets.

Diagram: Trifluoromethyl Group Interactions in a Protein Binding Pocket

Caption: Interactions of a CF3 group within a target's binding site.

Case Study: A Trifluoromethylated Pyridin-2-amine as a Kinase Inhibitor

Many kinase inhibitors incorporate the pyridin-2-amine scaffold. The introduction of a trifluoromethyl group has been a successful strategy to improve their potency and pharmacokinetic properties. For instance, in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a series of 2-amino-pyridine derivatives were designed and synthesized.[11] The incorporation of a CF3 group on the pyridine ring of a lead compound resulted in a significant increase in inhibitory activity and selectivity against other kinases. This improvement was attributed to favorable hydrophobic interactions of the CF3 group within a specific pocket of the ATP-binding site of CDK8.

Conclusion: A Versatile Tool for Drug Discovery

The trifluoromethyl group is an indispensable tool in the arsenal of medicinal chemists.[1] Its strategic incorporation into the pyridin-2-amine scaffold offers a reliable and effective means to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel pyridin-2-amine derivatives with superior drug-like properties, ultimately accelerating the discovery of new and improved therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications - ResearchGate. [Link]

-

Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones | The Journal of Organic Chemistry - ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

-

Trifluoromethyl group - Wikipedia. [Link]

- Preparation of (trifluoromethyl)

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

-

Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. [Link]

-